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EPF2-5 protein

Cat. No.: B1169879
CAS No.: 161413-86-1
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Description

The EPF2-5 protein is a Cys2/His2-type zinc finger transcription factor first identified in petunia. This protein belongs to a separate family from the Epidermal Patterning Factor (EPF) peptides and is characterized by its two zinc finger motifs separated by a long spacer sequence. Its DNA binding specificity is unique; it recognizes two tandemly repeated AGT core sequences separated by approximately 13 base pairs. The affinity of this binding is highly sensitive to the spacing between these core sites, a mechanism that allows it to discriminate between specific target genes. Research indicates that among related proteins, EPF2-5 shows greater sensitivity to DNA spacing than others like EPF1, highlighting its specific role in gene regulation. Expression studies show that the EPF2-5 gene is expressed in a petal- and stamen-specific manner, suggesting it functions as a downstream transcription factor of floral homeotic genes and plays a key role in floral organ development. This product is intended for research purposes only and is not approved for use in humans or animals.

Properties

CAS No.

161413-86-1

Molecular Formula

C13H14O

Synonyms

EPF2-5 protein

Origin of Product

United States

Nomenclature and Classification of the Epf2 5 Protein

Historical Naming and Renaming Conventions

The designation of this protein has evolved since its initial discovery, a common occurrence in scientific research as more information becomes available.

Following its initial discovery, the EPF2-5 protein was subsequently renamed ZPT2-2. oup.comoup.com This renaming was part of a broader characterization of a family of Petunia zinc-finger proteins (ZPT). oup.comoup.com ZPT2-2, along with ZPT2-1 (renamed from EPF1), became well-characterized members of this family, particularly regarding their interaction with target DNA sequences. oup.comoup.com The designation ZPT2-2 is now commonly used in scientific literature to refer to the protein originally identified as EPF2-5. oup.comresearchgate.netnih.govnih.gov

Table 1: Nomenclature History of EPF2-5 / ZPT2-2

Original NameCurrent NameReason for RenamingReference
EPF2-5ZPT2-2Systematic classification within the Petunia Zinc-Finger Protein (ZPT) family. oup.comoup.com

Original Identification as EPF2-5

Identification of Related Petunia Zinc Finger Proteins

ZPT2-2 is part of a large family of related zinc finger proteins in Petunia. The initial study that identified EPF2-5 also described EPF2-4 and EPF2-7. nih.govcapes.gov.br Subsequent research expanded this family significantly. A screening of a Petunia cDNA library for proteins similar to ZPT2-1 (EPF1) and ZPT2-2 (EPF2-5) led to the identification of ten new members of the family. oup.comnih.gov

This family, now collectively known as the EPF or ZPT family of Petunia, includes proteins with varying numbers of zinc fingers (two, three, or four) and diverse spacer lengths between them. oup.comnih.gov This structural diversity is thought to enable them to recognize different DNA target sequences with high specificity. oup.com

Table 2: Selected Members of the Petunia ZPT/EPF Zinc Finger Protein Family

Protein NameOriginal NameNumber of Zinc FingersKey CharacteristicsReference
ZPT2-1EPF12Involved in floral organ-specific expression; has a 61 amino acid spacer. embopress.orgoup.comoup.com
ZPT2-2EPF2-52Expressed in petals and stamens; has a 44 amino acid spacer and binds to two separate AGT core DNA sites. nih.govoup.comnih.gov
ZPT2-3-2Overexpression can confer drought tolerance. researchgate.netnih.gov
EPF2-4-2Similar DNA binding specificity to ZPT2-1 and ZPT2-2. nih.govcapes.gov.br
EPF2-7-2Expressed in sepals and petals; did not bind to the same DNA probes as other family members in initial tests. nih.govcapes.gov.br
ZPT2-7-2Features a short spacer of 19 amino acids between zinc fingers. oup.com
ZPT2-11-2Features a long spacer of 65 amino acids between zinc fingers. oup.com

EPF2-5a and EPF2-5b

EPF2-5a and EPF2-5b are two distinct zinc finger proteins that have been identified. capes.gov.brnih.gov Research indicates that the gene expressing EPF2-5 is specifically active in the petals and stamens of petunia flowers. capes.gov.brnih.gov This organ-specific expression suggests a potential role for these proteins as downstream transcription factors in the genetic pathways that control the development of floral organs. nih.gov In terms of their function, the DNA binding specificities of EPF2-5 are very similar to those of EPF1 and EPF2-4, which is expected due to their conserved zinc finger motifs. nih.gov

EPF2-4 and EPF2-7

EPF2-4 and EPF2-7 are other members of this zinc finger protein family in petunia. capes.gov.brnih.gov Like EPF2-5, EPF2-4 exhibits a similar DNA binding specificity. nih.gov However, EPF2-7 is an exception within the family, as it did not show binding to the tested DNA probes despite possessing the conserved motifs. nih.gov

The expression patterns of these genes also show specificity within the flower. The gene for EPF2-7 is expressed in the sepals and petals and is localized in the vascular tissues. capes.gov.brnih.gov The distinct, yet overlapping, expression of these genes in adjacent floral organs points towards their involvement as transcription factors that are regulated by floral homeotic genes. nih.gov

Genetic and Genomic Architecture of Epf2 5 Protein Encoding Genes

Genomic Localization and Gene Duplication Events

The evolution of zinc finger proteins, such as the EPF-type, can involve internal gene duplication, leading to repeated structural motifs within the protein oup.com. While specific chromosomal localization for Petunia EPF2-5 was not explicitly detailed in the provided search results, gene duplication events are recognized as a mechanism contributing to the expansion and diversification of plant gene families, including EPF/EPFL genes, across various plant species mdpi.comnih.gov.

Sequence Homology and Conservation within Plant Lineages

The EPF2-5 protein, as a member of the EPF zinc finger protein family in Petunia, shares certain conserved features across plant lineages, particularly within its functional domains oup.comoup.com.

Conserved Motifs and Clusters

A defining characteristic of EPF2-5 and other plant TFIIIA-type zinc finger proteins is the presence of a Cys2/His2 zinc finger domain oup.comoup.com. This domain contains a highly conserved and unique amino acid sequence: QALGGH oup.com. The typical EPF-type zinc finger motif follows the consensus sequence CX2CX3FX3QALGGHX3H oup.com. This QALGGH sequence is located in the α-helical region within the putative DNA-contacting surface of the zinc finger oup.com. Furthermore, EPF2-5 proteins contain clusters of basic amino acids, sometimes referred to as B-boxes, which are also conserved among other members of the EPF family oup.com. These conserved motifs are critical for the protein's function, particularly its DNA-binding activity oup.comoup.com.

Mutational Analysis of EPF2-5 Gene

Mutational analysis of the EPF2-5 gene (originally known as ZPT2-2 in Petunia) has provided insights into the criticality of its conserved motifs for DNA-binding activity oup.comoup.com. Experiments involving mutagenized this compound demonstrated that the conserved QALGGH sequence is essential for its DNA-binding function oup.comoup.com. Specifically, the substitution of any of the amino acids A, L, G, G, or H at positions 3, 4, 5, 6, and 7, respectively, within the QALGGH sequence completely abolished the protein's DNA-binding activity oup.com. While a substitution at the Q (position 2) significantly reduced binding, it did not entirely eliminate it oup.com. These findings highlight that the QALGGH sequence is crucial for DNA recognition and binding by EPF2-5 oup.comoup.com.

EPF2-5 (ZPT2-2) specifically binds to two tandem AGT sequences oup.comoup.com. This binding is highly sensitive to the spacing between these two core DNA sequences, with ZPT2-2 exhibiting a relatively strict sensitivity to a 13 base pair (bp) spacing oup.com. This suggests a binding mechanism where the EPF proteins recognize specific spacings in their target DNA oup.comnih.gov.

Effects of Amino Acid Substitutions on Functionality

Amino acid substitutions, which result from single nucleotide changes in DNA (missense mutations), can significantly impact protein structure and function wikipedia.orggarvan.org.au. Such substitutions can alter the protein's three-dimensional conformation, affect its stability, or modify its interaction with other molecules, potentially leading to a loss or alteration of its biological activity wikipedia.orgensembl.org. The severity of the impact depends on the nature of the amino acid change (e.g., conservative vs. non-conservative substitutions) and its location within critical functional domains or structural elements wikipedia.org.

In the context of the Petunia EPF2 protein family, which includes EPF2-5, research has demonstrated that variations within these proteins can lead to functional divergence. For instance, while EPF1, EPF2-5, and EPF2-4 exhibit similar DNA binding specificities, consistent with their conserved zinc finger motifs, EPF2-7 has been shown to lack binding to tested probes despite possessing these same conserved motifs nih.gov. This finding underscores that even with seemingly conserved structural elements, subtle differences in the amino acid sequence, possibly resulting from substitutions, can lead to a complete loss of specific functional activities, such as DNA binding, within closely related protein family members nih.gov. This highlights the intricate relationship between amino acid sequence fidelity and the maintenance of protein functionality.

Molecular Structure and Conformational Dynamics of the Epf2 5 Protein

Molecular Structure

The predicted molecular weight of the EPF2-5 protein is approximately 15 kDa. ontosight.ai Its structure encompasses a conserved domain that exhibits characteristics of RNA-binding proteins. ontosight.ai As a member of the broader EPF family, EPF2-5 contains two canonical Cys2/His2 zinc-finger motifs, which are integral to its function as a DNA-binding protein and transcription factor. nih.govoup.com

A key feature of the EPF family, including EPF2-5, is the presence of the strongly conserved sequence QALGGH within its zinc-finger motifs. nih.gov Furthermore, EPF family peptides, which encompass EPF2, typically consist of 45-52 amino acid residues and contain six or eight conserved cysteine residues. researchgate.netresearchgate.netrsc.org These cysteine residues are vital for forming intramolecular disulfide bonds, which are essential for maintaining the protein's spatial structure and ensuring its biological activity. researchgate.netresearchgate.netfrontiersin.orgplos.org Broadly, EPF/EPFL (Epidermal Patterning Factor/EPF-like) peptides, to which EPF2 belongs, share a common three-dimensional structure comprising a scaffold and a loop. researchgate.netplos.org

Table 1: Key Structural Characteristics of this compound

CharacteristicDetailSource
OrganismPetunia hybrida (specifically 'Titan Parade' strain) ontosight.ainih.govoup.com
Predicted Molecular Weight~15 kDa ontosight.ai
Protein FamilyEPF family, classified as a DNA-binding zinc finger protein nih.govoup.com
Conserved DomainCharacteristic of RNA-binding proteins ontosight.ai
Zinc Finger MotifsTwo canonical Cys2/His2 zinc-finger motifs nih.gov
Conserved Sequence in ZFsQALGGH nih.gov
Cysteine Residues6 or 8 conserved cysteines, forming intramolecular disulfide bonds for stability researchgate.netresearchgate.netrsc.orgfrontiersin.orgplos.org

Number and Type of Cys2/His2 Zinc Finger Motifs

Conformational Dynamics

The conformational dynamics of proteins are critical for their function, involving structural motifs that can switch between various states. For the EPF protein family, particularly members of the EPF1-EPF2-EPFL7 clade (which includes EPF2), molecular dynamics simulations have suggested greater flexibility in their loop regions compared to other EPFL family peptides. plos.org This flexibility likely contributes to their functional versatility. The formation of disulfide bonds is a prerequisite for the biological functions of these proteins, influencing their folded state and dynamic behavior. researchgate.netresearchgate.netrsc.org Studies on other proteins, such as Phosphodiesterase-5 (PDE5) and SARS-CoV-2 spike protein, illustrate how molecular dynamics (MD) simulations are used to probe significant conformational changes and their impact on protein activity and interactions. nhr4ces.denih.govnih.govelifesciences.org While specific detailed MD simulation findings for this compound's conformational changes were not extensively documented, the general principles apply, highlighting the importance of its intrinsic flexibility and disulfide bond network in mediating its biological roles.

Higher-Order Protein Architecture (if applicable to zinc fingers, focusing on domains not overall physical properties)

The higher-order architecture of the this compound is defined by its two canonical Cys2/His2 zinc-finger motifs, which are crucial for its DNA-binding activity. nih.gov These two zinc fingers are not directly adjacent but are separated by spacers of varying lengths, a structural characteristic unique to this family of proteins. nih.gov

Detailed research findings illustrate that the specificity of EPF2-5 for its target DNA sequences is determined by a single amino acid located within its second zinc finger. nih.gov This particular amino acid's position differs from those typically identified as specificity determinants in other known zinc-finger proteins, suggesting a unique mechanism of target recognition. nih.gov This mechanism also involves the recognition of specific spacings within the target DNA sequence. nih.gov For instance, EPF2-5 and EPF2-4 exhibit highly similar DNA binding specificities, which aligns with the conservation observed in their zinc finger motifs. oup.com This domain-focused architecture enables EPF2-5 to act as a DNA-binding transcription factor, regulating gene expression in specific plant developmental processes. nih.govoup.com

Molecular Mechanisms of Epf2 5 Protein Action

DNA Binding Specificity and Recognition

The ability of the EPF2-5 protein to regulate gene expression is fundamentally dependent on its specific interaction with DNA. This recognition is a highly precise process, governed by the sequence of the DNA, the spacing between recognition motifs, and the structural components of the protein itself.

Recognition of Tandem AGT Sequences

Research has unequivocally demonstrated that the this compound specifically binds to DNA sequences that contain two tandem AGT core motifs. oup.comoup.com This recognition is a hallmark of this family of zinc-finger proteins. The interaction is mediated by the protein's two canonical Cys2/His2 zinc-finger domains. nih.govoup.com Within these domains, a highly conserved QALGGH sequence has been identified as being critical for the DNA-binding activity. oup.comoup.com The binding of EPF2-5 to these tandem AGT sequences is a prerequisite for its function as a transcriptional regulator. In petunia, for instance, the this compound interacts with the promoter region of the 5-enolpyruvylshikimate-3-phosphate synthase gene, which contains the GACAGTGTCAC sequence, highlighting the importance of the AGT core in this interaction. researchgate.net

Sensitivity to Spacing between DNA Target Sequences

A distinctive feature of the this compound's DNA-binding mechanism is its acute sensitivity to the spacing between the tandem AGT core sequences. oup.com Experimental evidence has shown that EPF2-5 exhibits a relatively strict preference for a spacing of 13 base pairs between the two AGT motifs. oup.com This spacing specificity is thought to be dictated by the distance between the zinc finger domains within the protein structure. oup.com This precise spacing requirement suggests a mechanism whereby the protein can differentiate between potential target genes based not only on the core recognition sequence but also on the architecture of the promoter region. This contrasts with other related proteins, such as ZPT2-1 (formerly EPF1), which displays a different sensitivity to the spacing between the core DNA sequences. oup.com

The following table summarizes the DNA binding characteristics of EPF2-5 and a related protein:

ProteinCore Recognition SequenceSpacing Sensitivity
EPF2-5 (ZPT2-2) Tandem AGTStrict sensitivity to 13 bp spacing oup.com
EPF1 (ZPT2-1) Tandem AGTDifferent spacing sensitivity from EPF2-5 oup.com
EPF2-7 Not applicableNo detected binding to tested probes capes.gov.br

Role of Flanking Basic Regions in DNA Interaction

The interaction of zinc-finger proteins with DNA is not solely dependent on the finger domains themselves. In the case of the SUPERMAN protein from Arabidopsis, which shares structural similarities with the EPF2-5 family, two basic regions located on either side of the zinc finger motif are essential for stabilizing DNA binding. oup.com These flanking regions, rich in basic amino acids, are thought to facilitate the interaction with the negatively charged phosphate (B84403) backbone of the DNA, thereby enhancing the affinity and stability of the protein-DNA complex. oup.com While direct studies on the flanking regions of EPF2-5 are less detailed, the conserved nature of these domains across plant zinc-finger proteins suggests a similar supportive role in DNA interaction. capes.gov.br

Transcriptional Regulatory Mechanisms

As a transcription factor, the this compound plays a direct role in controlling the expression of target genes. This is achieved through its binding to specific promoter regions and subsequent influence on the transcriptional machinery.

Role as a Transcription Factor

EPF2-5 is classified as a transcription factor, a class of proteins that bind to specific DNA sequences to control the rate of transcription of genetic information from DNA to messenger RNA. nih.govcapes.gov.brresearchgate.net Its expression has been observed to be specific to certain floral organs, namely the petals and stamens, suggesting a role in the developmental processes of these tissues. capes.gov.brresearchgate.net The targeted regulation of gene expression by EPF2-5 is crucial for the proper development and function of these floral parts. The discovery of EPF2-5 and other related zinc-finger proteins as downstream transcription factors of floral homeotic genes further underscores their importance in plant development. capes.gov.br

Interaction with Promoter Regions

The regulatory function of EPF2-5 is initiated by its binding to the promoter regions of its target genes. capes.gov.br A well-documented example of this is the interaction of EPF2-5 with the promoter of the 5-enolpyruvylshikimate-3-phosphate synthase gene in petunia. capes.gov.brresearchgate.net The presence of a sequence similar to the EPF2-5 binding site (GACAGTGTCAC) in the promoter of other genes, such as the BT2 gene in Arabidopsis, suggests that this may be a conserved regulatory mechanism. researchgate.net The binding of EPF2-5 to these promoter sequences can either activate or repress gene expression, depending on the specific gene and the other regulatory proteins involved. The DNA binding specificities of EPF1, EPF2-5, and EPF2-4 have been found to be very similar, indicating a potentially overlapping set of target genes and a common mechanism of promoter interaction. capes.gov.br

Potential Protein-Protein Interactions

The function of ZPT2-2 (formerly EPF2-5) as a transcription factor inherently suggests interactions with other proteins, such as components of the transcriptional machinery. However, specific protein-protein interaction data for ZPT2-2 itself is limited in the reviewed literature.

In the broader context of the EPF family in Arabidopsis thaliana, which includes the well-studied EPF1 and EPF2 proteins (distinct from petunia's ZPT2-2), interactions are crucial for their function in regulating stomatal development. These EPF peptides act as ligands that bind to receptor complexes on the cell surface. oup.comnih.gov The primary receptors are members of the ERECTA (ER) family of receptor-like kinases and the receptor-like protein TOO MANY MOUTHS (TMM). oup.comnih.govresearchgate.net

Specifically, the ERECTA family members (ER, ERL1, and ERL2) and TMM form constitutive complexes that are necessary for the recognition of EPF1 and EPF2. nih.gov The interaction between TMM and ERL1, for instance, creates a binding pocket for EPF1 and EPF2. nih.gov Isothermal titration calorimetry (ITC) has demonstrated a strong interaction between the ERL1-TMM complex and both EPF1 and EPF2, with dissociation constants of 1.3 µM and 1.1 µM, respectively. nih.gov

It is important to reiterate that these detailed interaction studies have been conducted on the Arabidopsis EPF1 and EPF2 peptides, which function as extracellular signals, and not directly on the petunia ZPT2-2 (EPF2-5) transcription factor.

Signaling Pathways Downstream of EPF2-5 Action

As a transcription factor, ZPT2-2 (EPF2-5) directly binds to DNA to regulate gene expression, which is the primary downstream effect of its action. It recognizes and binds to two tandem AGT sequences, showing a strict sensitivity to a spacing of 13 base pairs between these core DNA sequences. oup.com The DNA-binding activity of ZPT2-2 is dependent on a highly conserved 'QALGGH' motif within its zinc-finger domains. oup.com Mutations in this motif have been shown to abolish its DNA-binding capability. oup.com

While ZPT2-2 itself is a component of a signaling pathway that leads to changes in gene expression, the signaling pathways downstream of the Arabidopsis EPF peptides, which are ligands, are better characterized and provide a model for how such pathways can be structured.

The binding of Arabidopsis EPF1 and EPF2 to the ER/TMM receptor complexes activates a Mitogen-Activated Protein (MAP) kinase cascade. oup.comresearchgate.netresearchgate.net This cascade includes YODA (YDA), a MAPKKK, which in turn activates downstream MAPKKs (MKK4/5/7/9) and MAPKs (MPK3/6). researchgate.netmdpi.com The activation of this MAPK pathway ultimately leads to the phosphorylation and subsequent degradation of the transcription factor SPEECHLESS (SPCH). oup.commdpi.com The degradation of SPCH inhibits cells from entering the stomatal development lineage. researchgate.netd-nb.info

Therefore, the downstream signaling pathway triggered by the Arabidopsis EPF peptides involves a well-defined kinase cascade that regulates the stability of a key transcription factor, thereby controlling cell fate in the epidermis.

Physiological and Developmental Roles of the Epf2 5 Protein

Regulation of Floral Organ Development

In Petunia hybrida, the EPF2-5 protein (also known as ZPT2-2) is a zinc finger transcription factor belonging to the EPF gene family nih.govnih.govscience.gov. This family includes at least 21 members in petunia, with each member showing preferential expression in different floral organs nih.gov. The apparent specific expression of ZPT2-2 in the second and third floral whorls suggests its potential role in realizing petal and stamen identity nih.gov. This implies a direct involvement in the morphogenetic processes that define floral structures.

Petal-Specific Expression and Function

The EPF2-5 gene (ZPT2-2) exhibits petal-specific expression nih.gov. Its homolog, EPF1 (renamed ZPT2-1), was initially identified as a petal-specific DNA-binding protein nih.govnih.gov. Both ZPT2-2 and ZPT2-1 bind to the same DNA sequence in the promoter region of the 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) gene nih.gov. The EPSPS enzyme is involved in the shikimate biosynthesis pathway, which leads to the production of aromatic amino acids and precursors for compounds like flavonoids, which are highly expressed in floral petal tissues nih.gov. This interaction suggests a role for EPF2-5 in regulating metabolic pathways crucial for petal development and characteristics. The activity of the ZPT2-2 promoter, analyzed using a luciferase reporter gene, was detected in developing seeds after pollination with ZPT2-2::LUC pollen, indicating its activity during later stages of seed development nih.govresearchgate.net.

Stamen-Specific Expression and Function

Beyond petal expression, RNA gel blot and histochemical analyses with a promoter and beta-glucuronidase fusion have revealed that the EPF2-5 gene (EPF2-5) expression is also stamen-specific in Petunia hybrida nih.gov. This co-localization of expression in adjacent floral organs (petals and stamens) further strengthens the hypothesis that EPF2-5 plays a role in the identity and development of these reproductive structures nih.govnih.gov.

Role in Cell Proliferation Control

The this compound has been implicated in regulating cell proliferation. In Petunia hybrida, the this compound (encoded by the EPF2-5A gene) is recognized as a crucial regulator of leaf development and cell proliferation. It participates in epigenetic regulation, modulating gene expression related to cell growth and differentiation, and is essential for maintaining the balance between cell proliferation and differentiation in leaves, thus ensuring proper leaf morphology ontosight.ai.

In Arabidopsis thaliana, the homologous protein EPIDERMAL PATTERNING FACTOR 2 (EPF2) plays a significant role in controlling the proliferation of epidermal cells, particularly within the stomatal lineage uniprot.orgoup.com. EPF2 negatively regulates the formation of meristemoid mother cells (MMCs), thereby limiting the number of cells entering the stomatal lineage in a non-cell-autonomous manner uniprot.orgoup.comoup.comresearchgate.netresearchgate.net. Loss of EPF2 function in Arabidopsis results in an increased number of guard and non-guard (pavement) cells, indicating its role in restricting cell entry into the stomatal lineage and preventing excessive amplifying divisions uniprot.orgoup.comresearchgate.netresearchgate.net. Conversely, overexpression of EPF2 leads to a significant reduction in stomatal density, with some plants producing virtually no stomata oup.comresearchgate.net.

Table 1: Impact of EPF2 Expression on Stomatal Density in Arabidopsis thaliana

Gene Expression LevelEffect on Meristemoid Mother Cell (MMC) FormationEffect on Stomatal DensitySource
Loss-of-function (epf2 mutant)Increased entry into stomatal lineageIncreased stomatal density uniprot.orgoup.comresearchgate.netresearchgate.net
Overexpression (EPF2)Inhibits entry into stomatal lineageVirtually no stomata oup.comresearchgate.netbiologists.com

EPF2 achieves its function by being perceived by receptor complexes composed of the receptor-like protein TOO MANY MOUTHS (TMM) and ERECTA (ER) family receptor kinases (ER, ERECTA-LIKE1 [ERL1], and ERL2) uniprot.orgoup.comoup.commdpi.comoup.comnih.gov. This perception activates a mitogen-activated protein (MAP) kinase module, which subsequently phosphorylates and destabilizes the transcription factor SPEECHLESS (SPCH), ultimately leading to a decrease in the number of stomatal lineage cells oup.comresearchgate.netfrontiersin.orgbiologists.com.

Link to Floral Homeotic Gene Pathways

The preferential expression of the Petunia hybrida EPF2-5 gene (EPF2-5, or ZPT2-2) in two adjacent floral organs (petals and stamens) raises the possibility that it functions as a downstream transcription factor of floral homeotic genes nih.govnih.gov. Floral homeotic genes, such as MADS-box genes, are known to regulate the development and identity of floral organs nih.govens-lyon.fr. In Petunia, the second and third whorl organ identity is controlled by B-type MADS-box genes like pMADS1 and fbp1 nih.gov. The ZPT2-2 promoter contains putative MADS-box DNA-binding sites, further suggesting a regulatory connection nih.gov.

Hypothesis as Downstream Transcription Factor

The hypothesis that EPF2-5 acts as a downstream transcription factor of floral homeotic genes is supported by its specific expression pattern in petals and stamens nih.gov. This localized expression suggests that EPF2-5 integrates signals from these master regulatory genes to fine-tune the development of these specific floral structures nih.govnih.gov. As a zinc finger protein, EPF2-5 is capable of sequence-specific DNA binding, which aligns with its proposed role in regulating downstream gene networks involved in floral patterning nih.govtechscience.comoup.com.

Developmental Timing of EPF2-5 Activity

The activity of EPF2-5 varies developmentally. In Petunia hybrida, the EPF2-5A gene, encoding the this compound, is expressed at high levels in young leaves and shoot apices, indicating a critical role during the early stages of leaf development and cell proliferation ontosight.ai. The expression pattern of ZPT2-2 (EPF2-5) has also been observed in germinating petunia seeds, with elevated activity in the root tip and a transient increase in cotyledons, highlighting its involvement in early plant development nih.govresearchgate.net.

In Arabidopsis thaliana, the secreted peptide EPF2 initiates its expression in a fraction of protodermal cells at an early stage of epidermal development, specifically in meristemoid mother cells (MMCs) and their early descendants uniprot.orgoup.comoup.comresearchgate.netresearchgate.net. Its developmental window is slightly earlier than that of EPF1, another stomatal development regulator oup.com. EPF2 acts to restrict the initiation of stomatal cell lineages biologists.com. This early timing of expression is crucial for its function in limiting the number of cells that enter, and remain in, the stomatal lineage uniprot.orgoup.com. The strict developmental time window of EPF2 action is further emphasized by experiments where its overexpression after the initial commitment to stomata (marked by MUTE protein accumulation) failed to show discernible effects biologists.com.

Table 2: Developmental Timing of EPF2/EPF2-5 Expression

SpeciesProtein/Gene NameDevelopmental Stage(s) of ExpressionPrimary Location/Cell TypeSource
Petunia hybridaEPF2-5 (ZPT2-2)Early leaf development, shoot apices, petals, stamens, germinating seeds (root tip, cotyledons)Young leaves, shoot apices, floral whorls, early seed development nih.govnih.govresearchgate.netontosight.ai
Arabidopsis thalianaEPF2Early epidermal development (earlier than EPF1)Meristemoid mother cells (MMCs) and their early descendants uniprot.orgoup.comresearchgate.netresearchgate.netbiologists.com

Compound Names and PubChem CIDs

Regulation of Epf2 5 Protein Expression

Tissue-Specific Expression Patterns

The expression of the EPF2-5 gene exhibits distinct tissue-specific and spatiotemporal patterns, reflecting its integral role in development.

Preferential Expression in Petals and Stamens

RNA gel blot analyses and histochemical analyses utilizing a promoter-beta-glucuronidase fusion have conclusively demonstrated that the expression of the EPF2-5 gene (EPF2-5) is specifically localized to petals and stamens in Petunia hybrida nih.govnih.govcapes.gov.br. This preferential expression in these two adjacent floral organs suggests a significant role in their development and identity nih.govnih.gov.

Spatiotemporal Expression During Floral Development

The EPF family, to which EPF2-5 (ZPT2-2) belongs, comprises at least 21 members in petunia, each displaying preferential expression in different floral organs nih.govoup.com. The ZPT2-2 gene's promoter activity, analyzed using a firefly luciferase (LUC) reporter gene, revealed broad activity across various plant tissues, with significant modulations during specific developmental stages and in response to environmental cues nih.gov.

Key findings on the spatiotemporal expression of EPF2-5 (ZPT2-2) are summarized in the table below:

Table 1: Spatiotemporal Expression Patterns of EPF2-5 (ZPT2-2) in Petunia hybrida

Tissue/ContextExpression PatternReference
Petals and StamensPreferential and specific expression nih.govnih.govcapes.gov.br
CotyledonsStrongly modulated upon germination nih.gov
LeavesModulated in response to desiccation, cold treatment, wounding, UV-B light nih.gov
Petal TissueModulated in response to pollination of the stigma nih.gov
PollenActive nih.gov
Developing SeedsActive nih.gov
RootsLow activity throughout, with elevated levels in the root tip nih.gov

The expression patterns of ZPT2-2 are highly similar to those of 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS), implying that EPF2-5 (ZPT2-2) might be involved in the transcriptional regulation of EPSPS nih.gov. The preferential expression in floral organs further suggests that genes like EPF2-5 could function as downstream transcription factors of floral homeotic genes, thereby influencing the correct formation of flower parts nih.govnih.gov.

Transcriptional Regulation of the EPF2-5 Gene

As a zinc finger protein, EPF2-5 functions as a DNA-binding transcription factor. Research indicates that EPF2-5 (ZPT2-2) and EPF1 (ZPT2-1) bind to the same DNA sequence within the promoter of the 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) gene nih.govnih.govnih.gov. DNA binding studies using spacing mutant probes suggest a mechanism where EPF proteins, including EPF2-5, recognize specific spacings in target DNA sequences nih.govnih.govnih.gov. EPF2-5 (ZPT2-2) exhibited a relatively strict sensitivity to a 13 bp spacing between core DNA sequences, which may be influenced by the lengths and structures of the spacer region between its two zinc finger motifs oup.com.

The promoter of the ZPT2-2 gene contains putative MADS box DNA-binding sites, hinting at its regulation by MADS box genes, which are known to control floral organ identity in petunia nih.gov. Furthermore, environmental stresses can modulate ZPT2-2 expression, with phytohormones such as ethylene (B1197577) and jasmonic acid implicated in its regulation. While inhibitors of ethylene perception can block the upregulation of ZPT2-2 expression, exogenous ethylene application does not induce it. Conversely, the application of jasmonic acid does result in an upregulation of gene activity, suggesting a role for EPF2-5 (ZPT2-2) in mediating jasmonic acid hormonal responses in petunia nih.gov.

Post-Transcriptional and Post-Translational Regulatory Mechanisms

While specific detailed mechanisms for post-transcriptional and post-translational regulation of Petunia hybrida EPF2-5 protein are not extensively documented, general principles applicable to plant zinc finger proteins (ZFPs) can be inferred. Zinc finger proteins, as a broad class of regulatory proteins, engage in multifaceted regulation, often involving both transcriptional and post-transcriptional control of downstream gene expression mdpi.comfrontiersin.orgnih.gov.

Post-transcriptional regulation of zinc finger proteins often involves their ability to bind to mRNA, influencing RNA stability, processing, localization, and translation mdpi.comfrontiersin.orgnih.govoup.comnih.gov. Many plant CCCH zinc finger proteins, for instance, have demonstrated RNA-binding capabilities in vitro nih.gov. Such interactions can occur at specific sequences or secondary structures within the mRNA, often in the untranslated regions mdpi.comoup.com.

Post-translational modifications (PTMs) are critical for modulating protein function, stability, localization, and interactions mdpi.comfrontiersin.orgnih.govoup.comuniprot.orgmdpi.com. For zinc finger proteins in plants, common PTMs include:

Ubiquitination: This modification, often mediated by RING zinc finger proteins acting as E3 ligases, plays a significant role in protein stability by marking proteins for proteasomal degradation nih.govnih.gov.

Phosphorylation: The addition of a phosphate (B84403) group can act as a molecular switch, influencing protein activity, interactions, and stability frontiersin.orgnih.gov.

Acetylation: Acetylation can regulate various biological functions, including protein stability, localization, and interactions frontiersin.orgmdpi.com. Histone acetylation, for example, is crucial for gene regulation by affecting chromatin accessibility mdpi.com.

These PTMs can influence how zinc finger proteins interact with DNA, RNA, and other proteins, thereby fine-tuning their regulatory roles in processes like cell differentiation, proliferation, and developmental responses mdpi.comfrontiersin.orgnih.govfrontiersin.orgnih.govnih.gov. While specific details for EPF2-5 (ZPT2-2) post-transcriptional and post-translational regulation require further dedicated research, these general mechanisms provide a framework for understanding how its activity might be modulated beyond transcriptional control.

Evolutionary Dynamics of the Epf2 5 Protein Family

Phylogenetic Relationships with Other Plant Zinc Finger Proteins

The EPF gene family has undergone expansion throughout plant evolution, a phenomenon potentially driven by gene or genome duplication events frontiersin.orgfrontiersin.org. Phylogenetic analyses, encompassing EPF family genes from diverse plant species such as Arabidopsis thaliana, Populus trichocarpa, Physcomitrella patens, and Oryza sativa, delineate the family into four distinct evolutionary groups: the EPFL9/Stomagen branch, the EPF1-EPF2-EPFL7 branch, the EPFL4-6 branch, and the EPFL1-3-EPFL8 branch frontiersin.orgfrontiersin.org. Notably, members from P. patens are exclusively found within the EPF1-EPF2-EPFL7 and EPFL4-6 branches, suggesting that the EPFL9/Stomagen and EPFL1-3-EPFL8 branches emerged later in plant evolution, specifically after the divergence of pteridophytes frontiersin.orgfrontiersin.org.

In the context of Petunia, where EPF2-5 is also referred to as ZPT2-2, the EPF family proteins are characterized as Cys2/His2 zinc-finger proteins oup.comnih.govnih.gov. A phylogenetic assessment of petunia proteins, based on their complete sequences, largely indicates that evolutionary distances correlate with the number of zinc fingers present oup.com. An interesting observation is the close relationship between certain three-fingered proteins, such as ZPT3-3, and two-fingered proteins, like ZPT2-10, despite the difference in their zinc finger count oup.com.

Zinc finger proteins, as a whole, constitute one of the largest families of transcription factors in plants. They are broadly categorized into nine subfamilies based on the conserved arrangement of cysteine and histidine residues, including C2H2, C3H, C3HC4, C2HC, C2HC5, C4, C6, C8, and C4HC3 plos.orgfrontiersin.org. The C2H2 type, to which EPF2-5 belongs, is particularly significant in regulating various aspects of plant growth, development, and responses to stress frontiersin.org. The size of individual zinc finger domains within plant resistance (R) genes can vary considerably, ranging from 11 to 84 amino acids plos.org.

Table 1: Distribution of EPF Family Members Across Plant Lineages and Phylogenetic Branches

Plant SpeciesTotal EPF Family Members (approx.)EPFL9/Stomagen BranchEPF1-EPF2-EPFL7 BranchEPFL4-6 BranchEPFL1-3-EPFL8 Branch
Arabidopsis thaliana11 frontiersin.orgmdpi.comPresentPresentPresentPresent
Populus trichocarpa15 frontiersin.orgfrontiersin.orgPresentPresentPresentPresent
Physcomitrella patens9 frontiersin.orgfrontiersin.orgAbsentPresentPresentAbsent
Oryza sativa13 frontiersin.orgfrontiersin.orgPresentPresentPresentPresent
Selaginella moellendorffii8 frontiersin.orgfrontiersin.orgPresentPresentPresentPresent
Picea abies7 frontiersin.orgfrontiersin.orgPresentPresentPresentPresent
Sorghum bicolor10 frontiersin.orgfrontiersin.orgPresentPresentPresentPresent
Carica papaya8 frontiersin.orgfrontiersin.orgPresentPresentPresentPresent
Potato (Solanum tuberosum)14 mdpi.comPresentPresentPresentPresent

Conservation and Divergence of Zinc Finger Motifs

A defining characteristic of the EPF family proteins, including EPF2-5, is the presence of six conserved cysteine residues located in the C-terminal region of the mature peptide frontiersin.orgfrontiersin.org. Within the EPF1-EPF2-EPFL7 phylogenetic branch, an additional two conserved cysteine residues are present in members from most species, excluding P. patens frontiersin.orgfrontiersin.org. These cysteine residues are crucial for the formation of disulfide bonds, which are hypothesized to be the sites where these proteins interact with downstream protein kinase receptors, facilitating signal transduction frontiersin.orgfrontiersin.org.

A particularly striking feature of the EPF-type zinc fingers, notably observed in Petunia species, is the strong conservation of the amino acid sequence "QALGGH" within their zinc finger motifs oup.comnih.govfrontiersin.orgnih.gov. This "QALGGH" motif is a signature of plant TFIIIA-type zinc finger proteins and is indispensable for their DNA-binding activity frontiersin.orgnih.gov. Research indicates that mutations in almost any amino acid within this sequence, with the exception of glutamine (Q), lead to a complete loss of DNA binding affinity. A mutation in the glutamine residue, while not abolishing binding entirely, significantly diminishes its efficiency frontiersin.orgnih.gov.

Interestingly, the two glycine (B1666218) residues at positions 5 and 6 within the "QALGGH" motif are not considered direct sequence determinants, unlike in some animal zinc finger proteins oup.com. Given their lack of side chains, their influence on DNA binding is more likely exerted through structural effects on the DNA-recognition surface oup.com. For instance, a glycine to aspartate mutation at position 5 in the SUPERMAN protein, a related plant zinc finger protein, results in a loss of function, underscoring the structural importance of these residues oup.comnih.gov. Similarly, position 3, often occupied by alanine (B10760859) (A) in EPF family zinc fingers, is highly conserved, suggesting a structural role rather than direct sequence recognition oup.com.

Beyond the conserved "QALGGH" motif, analyses of conserved protein motifs in EPF/EPFL family members in poplar reveal that while some motifs are highly conserved across the family, others display varying degrees of specificity among individual members, indicating functional diversification frontiersin.orgfrontiersin.org. Furthermore, plant C2H2-type zinc finger proteins, including EPF2-5, are distinguished by unusually long and variable spacer regions positioned between adjacent zinc finger domains frontiersin.orgnih.gov. In petunia EPF family members, these spacers can range significantly in length, from 19 to 285 amino acids oup.com.

Table 2: Key Conserved Features of EPF-type Zinc Finger Motifs

FeatureDescription
Conserved Cysteine ResiduesSix conserved cysteine residues in the C-terminal region of the mature peptide; an additional two in the EPF1-EPF2-EPFL7 branch (excluding P. patens) for disulfide bond formation and receptor interaction frontiersin.orgfrontiersin.org.
"QALGGH" MotifA highly conserved sequence characteristic of plant TFIIIA-type zinc finger proteins, critical for DNA-binding activity oup.comnih.govfrontiersin.orgnih.gov.
Glycine at Positions 5 & 6Unlikely to be direct sequence determinants; affect DNA-recognition surface structure oup.com.
Alanine at Position 3Highly conserved, suggesting a structural rather than a direct sequence determinant role oup.com.
Variable Spacer RegionsUnusually long and variable in length (19-285 amino acids in petunia), located between adjacent zinc finger domains, contributing to unique DNA recognition oup.comfrontiersin.orgnih.gov.

Evolutionary Implications of Unique DNA Recognition Mechanism

The EPF family proteins, including EPF2-5, employ a distinctive mechanism for recognizing their target DNA sequences, which notably involves the recognition of specific spacing between DNA motifs nih.gov. Early studies on EPF1 (ZPT2-1) and EPF2-5 (ZPT2-2) in petunia demonstrated their ability to bind to two tandem AGT sequences oup.comnih.gov. However, these proteins exhibit differential sensitivity to the spacing between these core DNA sequences. Specifically, EPF2-5 displays a stricter requirement for a 13 base pair (bp) spacing between the motifs, highlighting a fine-tuned recognition capacity oup.comnih.gov.

Further research involving domain-swapping and site-directed mutagenesis experiments with EPF2-5 and EPF2-7, which have different target specificities, revealed a significant evolutionary insight: a single amino acid within the second zinc finger is solely responsible for the observed difference in target specificity nih.gov. This amino acid's position is distinct from those known to determine target sequence specificity in other zinc-finger proteins, suggesting a unique evolutionary pathway for DNA recognition within the EPF family that extends beyond conventional direct base contacts nih.gov.

The highly conserved "QALGGH" motif is fundamental to the DNA-binding activity of these proteins, and its unique presence solely in plant zinc finger proteins suggests that this class of transcription factors may regulate processes specific to plants oup.comfrontiersin.orgnih.gov. This unique motif, along with the long, variable spacer regions between zinc fingers, are considered crucial for their distinctive DNA-binding activity in plants frontiersin.org.

The refined understanding of protein-DNA interactions emphasizes that both direct readout (recognition of chemical signatures of DNA bases) and indirect readout (recognition of sequence-dependent DNA shape) contribute to specificity usc.educsic.es. The pronounced sensitivity of EPF-type proteins, particularly EPF2-5, to the spacing between DNA motifs strongly suggests an emphasis on shape readout, wherein the protein precisely recognizes and accommodates the three-dimensional structure of the DNA. The modular architecture of zinc finger domains, enabling their concatenation to achieve higher binding specificity within a single protein molecule, provides an evolutionary advantage in organisms with larger genomes, supporting their prevalence in complex regulatory networks csic.es.

Table 3: Comparative DNA Binding Characteristics of EPF2-5 and EPF1

ProteinTarget DNA MotifSpacing SensitivityKey DNA-Binding Features
EPF2-5Two tandem AGT sequences oup.comnih.govStrict sensitivity to 13 bp spacing oup.comnih.govBinds two separate AGT sequences; specificity determined by a single amino acid in the second zinc finger, distinct from other zinc finger proteins; critical role of conserved QALGGH motif; long variable spacers influence binding; recognizes spacing between core motifs oup.comnih.govfrontiersin.orgnih.gov.
EPF1Two tandem AGT sequences oup.comnih.govLess strict sensitivity to spacing oup.comBinds two separate AGT sequences; similar DNA binding specificity to EPF2-5, but with differences in spacing sensitivity; critical role of conserved QALGGH motif oup.comnih.govfrontiersin.orgnih.gov.

Advanced Research Methodologies for Epf2 5 Protein Studies

Gene Cloning and Sequence Analysis Techniques

The gene encoding the EPF2-5 protein was first identified and isolated through the screening of a petunia cDNA library. oup.comresearchgate.netnih.gov This process was part of an effort to find additional factors that interact with the promoter region of the 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) gene. oup.comresearchgate.net Researchers utilized polymerase chain reaction (PCR) with degenerate primers corresponding to the highly conserved QALGGH sequence, a characteristic feature of the EPF protein family, to clone genes for this type of zinc-finger protein from petunia genomic DNA. oup.comnih.gov

Table 1: Key Findings from EPF2-5 Sequence Analysis
FeatureDescriptionSignificance
Protein FamilyEPF (Epidermal Patterning Factor) family of Cys2/His2 zinc-finger proteins. oup.comresearchgate.netImplicates it as a DNA-binding transcription factor. oup.com
Alternative NameZPT2-2. frontiersin.orgUsed in later studies to refer to the same protein. frontiersin.org
Key MotifsTwo canonical Cys2/His2 zinc fingers and a conserved QALGGH sequence. oup.comnih.govThe zinc fingers are crucial for DNA binding activity. oup.comnih.gov
Spacer RegionA long amino acid spacer separates the two zinc finger motifs. oup.comnih.govThe length of this spacer influences DNA binding specificity. oup.comnih.gov
HomologyLow overall similarity to the EPF1 subfamily, except in the zinc finger and basic amino acid cluster regions. oup.comresearchgate.netSuggests distinct functional roles despite a shared DNA-binding mechanism. oup.comresearchgate.net

DNA-Binding Assays

To understand how EPF2-5 functions as a transcription factor, researchers have employed several DNA-binding assays to characterize its interaction with target DNA sequences.

Electrophoretic Mobility Shift Assay (EMSA), also known as a gel shift assay, has been a fundamental technique for studying the DNA-binding properties of the this compound. scispace.com This method is based on the principle that a protein-DNA complex migrates more slowly through a non-denaturing polyacrylamide gel than the free, unbound DNA fragment. scispace.com

In studies involving EPF2-5 (ZPT2-2), EMSA was used to demonstrate its ability to bind to specific DNA sequences. oup.com The results showed that EPF2-5, similar to other EPF family members like EPF1, binds to target DNA containing two tandem AGT core motifs. oup.comfrontiersin.org The assay revealed that EPF2-5 exhibits a strict sensitivity to the spacing between these two core DNA sequences, preferentially binding when they are separated by 13 base pairs. frontiersin.org This demonstrates a mechanism where the protein recognizes not just a specific sequence but also the spacing within the target DNA. oup.comresearchgate.net

Site-directed mutagenesis has been instrumental in dissecting the specifics of EPF2-5's DNA interaction. nih.gov This technique involves making specific changes to the amino acid sequence of the protein to determine the function of individual residues.

By creating a series of spacing mutant DNA probes, researchers confirmed that EPF proteins recognize specific spacings within their target DNA. oup.comresearchgate.net More detailed mutagenesis studies, combined with domain-swapping experiments, pinpointed a single amino acid in the second zinc finger of EPF2-5 as being responsible for its target sequence specificity. nih.gov This finding was significant because the position of this critical amino acid differs from that of sequence determinants in other known zinc-finger proteins, highlighting a unique mode of DNA recognition for the EPF family. nih.gov

Domain-swapping is a powerful technique where structural domains are exchanged between related proteins to identify regions responsible for specific functions. This methodology was employed to compare the DNA-binding specificities of EPF2-5 and another family member, EPF2-7, which recognize different target sequences. nih.gov

Through these experiments, researchers created chimeric proteins by swapping the zinc finger domains between EPF2-5 and EPF2-7. nih.gov By analyzing the DNA-binding properties of these swapped proteins, they were able to conclude that the difference in target specificity was determined by a single amino acid located in the second zinc finger. nih.gov This demonstrated conclusively that this specific residue is the key determinant for the protein's ability to recognize and bind to its unique DNA target sequence. nih.gov

Mutagenesis-Based Binding Studies

Gene Expression Analysis Techniques

Understanding where and when a transcription factor's gene is expressed provides crucial clues about its biological role.

RNA gel blot analysis, commonly known as Northern blotting, was used to determine the expression pattern of the EPF2-5 gene in petunia. oup.comresearchgate.net This technique involves separating RNA samples by size via gel electrophoresis and then detecting a specific RNA sequence with a complementary labeled probe.

The results from RNA gel blot analyses revealed a highly specific expression pattern for the EPF2-5 gene. oup.comresearchgate.net Its expression was found to be specific to the petal and stamen of the petunia flower. oup.comresearchgate.net This organ-specific expression, particularly in two adjacent floral whorls, suggests that EPF2-5 functions as a downstream transcription factor, possibly regulated by floral homeotic genes that determine organ identity in the developing flower. oup.comresearchgate.net

Table 2: Summary of EPF2-5 Gene Expression Findings
TechniqueTissue/OrganFindingInferred Function
RNA Gel Blot AnalysisPetalSpecific expression detected. oup.comresearchgate.netActs as a transcription factor in floral organ development. oup.com
RNA Gel Blot AnalysisStamenSpecific expression detected. oup.comresearchgate.net
RNA Gel Blot AnalysisSepalNo significant expression detected. researchgate.netHighlights the specific role of EPF2-5 compared to other family members like EPF2-7. researchgate.net
RNA Gel Blot AnalysisVascular TissuesNo significant expression detected. researchgate.net

Histochemical Analyses with Promoter-Reporter Fusions (e.g., β-glucuronidase fusion)

To elucidate the spatial and temporal expression patterns of the EPF2-5 gene (also known as ZPT2-2), researchers have employed promoter-reporter fusion constructs. This powerful technique involves fusing the promoter region of the gene of interest to a reporter gene, whose product can be easily detected. The expression of the reporter gene thus serves as a proxy for the activity of the target promoter.

One of the most common reporter systems used in these studies is the Escherichia coli β-glucuronidase (GUS) gene (uidA). researchgate.netnih.gov When transgenic Petunia plants carrying an EPF2-5 promoter-GUS fusion construct are incubated with a chromogenic substrate like X-Gluc (5-bromo-4-chloro-3-indolyl β-D-glucuronide), a blue precipitate forms in the tissues where the EPF2-5 promoter is active. researchgate.net

Histochemical analyses using this method have revealed that the expression of the EPF2-5 gene is highly specific to certain floral organs. nih.gov Early studies demonstrated that GUS activity was localized specifically in the petals and stamens. nih.gov This floral-organ-specific expression pattern suggests a role for EPF2-5 in the developmental processes of these particular tissues. nih.gov

In addition to the GUS system, the firefly luciferase (LUC) reporter gene has been used to create ZPT2-2::LUC fusions. nih.gov This system offers the advantage of non-destructive, real-time monitoring of gene expression in living plants. nih.gov These studies confirmed the expression in floral organs and provided a more dynamic view, revealing ZPT2-2 promoter activity in various tissues and under different conditions, including in the root tips, cotyledons, and pollen, and in response to stimuli such as wilting, wounding, and cold stress. nih.gov

Table 1: Summary of EPF2-5 (ZPT2-2) Promoter Activity using Reporter Fusions

Reporter SystemOrgan/Tissue with Detected ExpressionKey FindingsReference
β-glucuronidase (GUS)Petals, StamensDemonstrated floral organ-specific expression, suggesting a role in flower development. nih.gov
Luciferase (LUC)Petals, Stamens, Roots (especially tips), Cotyledons, Pollen, Developing SeedsAllowed for dynamic, in-planta monitoring; revealed expression is also modulated by developmental cues (wilting) and abiotic stresses (wounding, cold). nih.gov

Genetic Perturbation Studies in Petunia (e.g., overexpression, knockdown)

Genetic perturbation, which involves either the overexpression or the suppression (knockdown) of a gene, is a fundamental strategy for determining its biological function. In the case of EPF2-5/ZPT2-2 in Petunia, attempts to use these approaches have yielded significant, albeit indirect, insights into the protein's importance.

Researchers have attempted to generate transgenic Petunia plants with altered ZPT2-2 activity through methods such as:

Ectopic Expression (Overexpression): Introducing the ZPT2-2 gene under the control of a strong, constitutive promoter to achieve high levels of expression throughout the plant.

Gene Suppression (Knockdown): Using techniques like co-suppression or introducing antisense gene constructs designed to reduce the amount of functional ZPT2-2 mRNA.

Crucially, these genetic manipulation efforts have reportedly failed to produce viable plants. nih.gov This outcome strongly suggests that the precise regulation of ZPT2-2 expression is essential for normal plant growth and development. nih.gov Both insufficient and excessive levels of the this compound appear to be lethal, indicating that it is a critical component of a tightly regulated molecular pathway. nih.gov While frustrating from a reverse genetics perspective, this result itself is a key finding, highlighting the indispensable role of EPF2-5 in Petunia.

Table 2: Outcomes of Genetic Perturbation Studies on EPF2-5 (ZPT2-2) in Petunia

Perturbation StrategyMethodObserved Outcome in Transgenic PetuniaInferred Functional ImportanceReference
OverexpressionEctopic expressionNo viable plants recoveredSuggests that excessive this compound is toxic or disrupts essential cellular processes. nih.gov
KnockdownCo-suppression / Antisense genesNo viable plants recoveredIndicates that this compound is indispensable for fundamental aspects of plant growth and viability. nih.gov

Structural Determination Methods (e.g., X-ray crystallography, NMR, if applied to the zinc finger structure)

The this compound is a member of the Cys2/His2 zinc finger protein family, a class of proteins characterized by specific structural motifs that are crucial for their function, primarily DNA binding. oup.com While high-resolution three-dimensional structures for many proteins are determined using methods like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, specific structural data for the Petunia this compound itself has not been detailed in published literature. jmb.or.kr

However, significant structural information can be inferred from analyses of the EPF protein family to which it belongs. oup.com

Zinc Finger Motif: The core functional domain is the Cys2/His2 zinc finger, where two cysteine and two histidine residues tetrahedrally coordinate a zinc atom. This coordination folds the polypeptide chain into a compact ββα structure (a β-hairpin followed by an α-helix), which interacts with the major groove of DNA. oup.com

EPF Family Characteristics: The EPF family in Petunia is noted for having two of these zinc finger motifs separated by an unusually long spacer region of variable length. oup.com EPF2-5 specifically has a spacer of 44 amino acids. vulcanchem.com

Conserved DNA-Binding Motif: Within the zinc finger, a highly conserved QALGGH sequence has been identified as being critical for DNA-binding activity. oup.com

X-ray Crystallography and NMR Spectroscopy: These are the primary techniques for determining protein structure at atomic resolution.

X-ray Crystallography involves crystallizing the purified protein and bombarding the crystal with X-rays. The resulting diffraction pattern is used to calculate an electron density map, from which the atomic structure of the protein can be modeled. jmb.or.kr

NMR Spectroscopy is performed on proteins in solution. It measures the magnetic properties of atomic nuclei, and the distances and angles between atoms can be calculated to determine the protein's three-dimensional structure. jmb.or.kr

Although these methods have been widely applied to study other zinc finger proteins, a specific published structure for Petunia EPF2-5 is not currently available. jmb.or.kr The difficulty in obtaining viable overexpression lines may have presented challenges in producing the large quantities of purified protein required for these structural studies. nih.gov

In Silico Approaches for Sequence and Structural Analysis

In the absence of direct structural data from methods like X-ray crystallography, in silico (computational) approaches have been invaluable for analyzing the this compound and its relatives. These methods use DNA and protein sequence data to predict structural features, evolutionary relationships, and functional domains.

Key in silico analyses applied to the EPF family, including EPF2-5, include:

Sequence Homology and Family Classification: Using genomic DNA and degenerate primers based on conserved sequences (like the QALGGH motif), researchers have identified a large family of EPF-type zinc finger proteins in Petunia. oup.com Sequence comparisons revealed that proteins like EPF2-5 belong to a distinct subfamily from the initially discovered EPF1. nih.gov

Domain Identification: Sequence analysis programs are used to identify conserved domains. For EPF2-5, this confirms the presence of two Cys2/His2 zinc finger domains. oup.comuniprot.org These programs can also identify other features, such as potential nuclear localization signals or regions of hydrophobicity. researchgate.net

Phylogenetic Analysis: By comparing the amino acid sequences of different EPF proteins, researchers can construct phylogenetic trees to infer evolutionary relationships. These analyses suggest that the diverse EPF proteins in Petunia, which are categorized into subclasses based on the number of zinc fingers, may have evolved from a common multi-fingered ancestor through processes like finger loss. oup.com

Structural Modeling: Although not a substitute for empirical data, homology modeling can be used to generate a predicted 3D structure of EPF2-5 based on the known structures of related zinc finger proteins. Such models can help visualize the arrangement of the zinc fingers and the intervening spacer.

Table 3: Summary of In Silico Analyses of the Petunia EPF Protein Family

In Silico MethodApplication to EPF Family / EPF2-5Key FindingsReference
PCR with Degenerate Primers & SequencingIdentification of new members of the EPF family in the Petunia genome.The EPF family is large and diverse, with numerous members possessing variable-length spacers between zinc fingers. oup.com
Sequence Alignment & ComparisonClassification of EPF proteins into subfamilies and identification of conserved motifs.EPF2-5 is in a different subfamily than EPF1. The QALGGH sequence within the zinc finger is highly conserved and critical for DNA binding. nih.govoup.com
Phylogenetic AnalysisInvestigation of the evolutionary history of the EPF gene family.Two- and three-fingered proteins likely arose from a four-fingered ancestor through successive finger loss. oup.com
Domain PredictionIdentification of functional domains within the protein sequence.Confirms the presence of two C2H2-type zinc finger domains in EPF2-5. uniprot.org

Compound and Gene Name Reference Table

NameType
EPF2-5Protein
ZPT2-2Gene/Protein (alternate name for EPF2-5)
β-glucuronidase (GUS)Enzyme (Reporter)
5-bromo-4-chloro-3-indolyl β-D-glucuronide (X-Gluc)Chemical Substrate
Luciferase (LUC)Enzyme (Reporter)
CysteineAmino Acid
HistidineAmino Acid
ZincMetal Ion

Q & A

Q. What experimental approaches are recommended for the initial characterization of EPF2-5 protein structure and function?

Begin with bioinformatics tools (e.g., AlphaFold) for structural predictions, followed by high-resolution methods like X-ray crystallography or cryo-EM. Functional assays such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding kinetics. Orthogonal validation (e.g., co-immunoprecipitation [co-IP] and yeast two-hybrid assays) ensures interaction specificity .

Q. How should researchers design experiments to ensure reproducibility in EPF2-5 interaction studies?

Standardize protocols for protein purification (e.g., affinity tags with stringent washing steps) and include negative controls (e.g., knockout cell lines). Document buffer composition, temperature, and incubation times rigorously. Use reference standards in Western blotting or ELISA to minimize batch-to-batch variability .

Q. What databases and tools are essential for accessing existing EPF2-5 data?

Leverage UniProt for sequence annotations, PRIDE Archive for proteomics datasets, and BioGRID for known interactions. Cross-reference with transcriptomic data from Gene Expression Omnibus (GEO). Use APIs like the Proteins API for automated retrieval of structural or functional data .

Advanced Research Questions

Q. How can researchers resolve contradictory findings on EPF2-5's binding affinities across different studies?

Systematically compare experimental variables (e.g., pH, ionic strength, assay type). For example, SPR may yield different results than ITC due to flow-rate artifacts. Replicate experiments under standardized conditions and apply ANOVA or Bayesian statistics to assess significance. Validate using independent labs or orthogonal methods (e.g., microscale thermophoresis) .

Q. What advanced methodologies are optimal for studying EPF2-5 post-translational modifications (PTMs)?

Use phosphoproteomics workflows with TiO2 enrichment and LC-MS/MS for phosphorylation analysis. For ubiquitination, employ ubiquitin remnant motif antibodies. Validate PTM functional impacts via site-directed mutagenesis coupled with phenotypic assays (e.g., cell proliferation or apoptosis) .

Q. How can multi-omics integration improve understanding of EPF2-5's functional networks?

Combine TMT-labeled proteomics with RNA-seq and ATAC-seq to map regulatory pathways. Use STRING or Cytoscape for network analysis, prioritizing hubs with high betweenness centrality. Validate key interactions using CRISPR-Cas9 knockouts and rescue experiments .

What frameworks guide the formulation of novel, feasible research questions about EPF2-5?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example, a study on EPF2-5's role in cancer could use PICO (Population: cancer cell lines; Intervention: EPF2-5 knockdown; Comparison: wild-type; Outcome: metastasis inhibition). Prioritize hypotheses with strong preliminary data from structural or interactome studies .

Methodological Considerations

Q. How should researchers address variability in EPF2-5 expression levels across cell models?

Normalize expression using housekeeping genes (e.g., GAPDH) and employ stable cell lines with inducible promoters. Use quantitative Western blotting with fluorescent secondary antibodies for precise quantification. For low-abundance samples, amplify signals via proximity ligation assays (PLA) .

Q. What statistical approaches are critical for analyzing EPF2-5 interaction data?

Apply Benjamini-Hochberg correction for multiple comparisons in high-throughput screens. Use bootstrapping to estimate confidence intervals for binding constants. For time-course experiments, mixed-effects models account for intra-sample correlations .

Q. How can researchers validate EPF2-5's functional role in vivo?

Generate tissue-specific knockout models (e.g., Cre-lox systems) and phenotype via histopathology or metabolomics. Use intravital imaging to track EPF2-5 dynamics in real time. Pair with transcriptomic profiling (e.g., scRNA-seq) to identify downstream pathways .

Data Management and Collaboration

Q. What protocols ensure ethical data sharing in EPF2-5 research?

Deposit raw data in FAIR-compliant repositories (e.g., PRIDE for proteomics, GEO for genomics). Use version-controlled platforms (e.g., GitHub) for code and analysis pipelines. Include detailed metadata aligned with MIAPE (Minimum Information About a Proteomics Experiment) guidelines .

Q. How can interdisciplinary teams optimize EPF2-5 research workflows?

Implement collaborative tools like electronic lab notebooks (ELNs) for real-time data sharing. Hold weekly meetings to troubleshoot experimental roadblocks and align on hypotheses. Use platforms like Slack for asynchronous communication and data visualization tools (e.g., Tableau) for joint analysis .

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